
3,3,5-Trichloro-1,1,1,2,2-pentafluoropentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5-Trichloro-1,1,1,2,2-pentafluoropentane is a halogenated organic compound with the molecular formula C₅H₄Cl₃F₅. It is characterized by the presence of three chlorine atoms and five fluorine atoms attached to a pentane backbone. This compound is known for its stability and unique chemical properties, making it of interest in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trichloro-1,1,1,2,2-pentafluoropentane typically involves the halogenation of pentane derivatives. One common method is the reaction of ethene with 1,1,1-trichloro-2,2,2-trifluoroethane under specific conditions . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the selective addition of chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are carried out in specialized reactors where the reactants are exposed to halogenating agents such as chlorine and fluorine gases. The reaction is carefully monitored to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,3,5-Trichloro-1,1,1,2,2-pentafluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace halogen atoms with hydroxyl groups.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions include various halogenated derivatives and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,3,5-Trichloro-1,1,1,2,2-pentafluoropentane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3,5-Trichloro-1,1,1,2,2-pentafluoropentane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The compound can affect various biochemical pathways by altering the structure and function of proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1,2,2,3,3,5,6,6,6-Undecafluoro-4,4,5-tris(trifluoromethyl)hexane
- 2,2,4-Trichloro-1,1,1-trifluorobutane
- 1,1,1,2,2,3,3,4,5,5-Decafluoropentane
- Perfluoro-2-methylpentane
Uniqueness
3,3,5-Trichloro-1,1,1,2,2-pentafluoropentane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its stability and reactivity make it valuable in various applications where other compounds may not be suitable .
Propiedades
Número CAS |
18621-12-0 |
|---|---|
Fórmula molecular |
C5H4Cl3F5 |
Peso molecular |
265.43 g/mol |
Nombre IUPAC |
3,3,5-trichloro-1,1,1,2,2-pentafluoropentane |
InChI |
InChI=1S/C5H4Cl3F5/c6-2-1-3(7,8)4(9,10)5(11,12)13/h1-2H2 |
Clave InChI |
WLNCWIYJGIJDTN-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)C(C(C(F)(F)F)(F)F)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-[3-(10H-phenothiazin-10-YL)propyl]formamide](/img/structure/B14705299.png)
![[Ethoxy(dimethyl)silyl]methanethiol](/img/structure/B14705307.png)
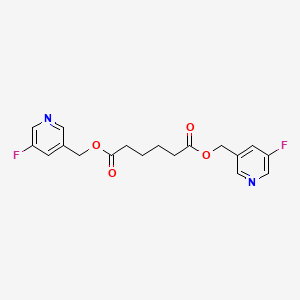
![Benzene, [2,2-bis(methylthio)ethyl]-](/img/structure/B14705321.png)
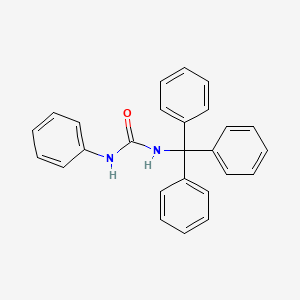
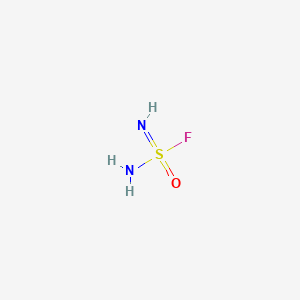
![3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol](/img/structure/B14705350.png)
![3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol](/img/structure/B14705362.png)
![2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B14705363.png)
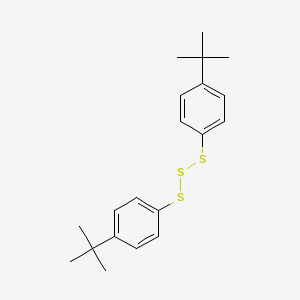

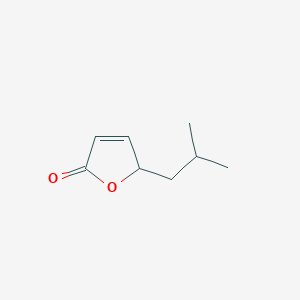

![2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid](/img/structure/B14705382.png)
